molecular formula C9H9F2IO B14012907 1,3-Difluoro-2-iodo-4-isopropoxybenzene

1,3-Difluoro-2-iodo-4-isopropoxybenzene

Cat. No.: B14012907
M. Wt: 298.07 g/mol
InChI Key: DKVXMMPAZWFZJE-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9F2IO It is a halogenated aromatic compound, characterized by the presence of fluorine, iodine, and an isopropoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Difluoro-2-iodo-4-isopropoxybenzene typically involves halogenation and etherification reactions. One common method involves the halogenation of a difluorobenzene derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve continuous synthesis in microreactor systems, which offer advantages in terms of reaction control and efficiency .

Chemical Reactions Analysis

1,3-Difluoro-2-iodo-4-isopropoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Difluoro-2-iodo-4-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9F2IO

Molecular Weight

298.07 g/mol

IUPAC Name

1,3-difluoro-2-iodo-4-propan-2-yloxybenzene

InChI

InChI=1S/C9H9F2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3

InChI Key

DKVXMMPAZWFZJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)I)F

Origin of Product

United States

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